molecular formula C18H18N2O5S B2674948 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 912764-17-1

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2674948
CAS No.: 912764-17-1
M. Wt: 374.41
InChI Key: DQNUXYSSCKCSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic compound that contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring . The molecule also contains amide and ether functional groups .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized by coupling reactions . For instance, N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, along with amide and ether functional groups . The presence of these groups would be confirmed through spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of ether groups would increase its solubility in organic solvents, while the amide group could participate in hydrogen bonding .

Scientific Research Applications

  • Protecting Group in Organic Synthesis

    • The 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group for thiazetidine derivatives, offering efficient protection and smooth elimination capabilities (Grunder-Klotz & Ehrhardt, 1991).
  • Antimicrobial and Anticancer Properties

    • Schiff bases derived from thiadiazole compounds, including those related to the N-(4,7-dimethoxybenzo[d]thiazol-2-yl) moiety, have shown significant antimicrobial activity against Staphylococcus epidermidis and cytotoxicity against cancer cell lines (Gür et al., 2020).
  • Anti-diabetic and Anti-hyperlipidemic Activity

    • Thiazolidinedione derivatives, structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl), have been investigated for their potential as anti-hyperglycemic and anti-hyperlipidemic agents (Shrivastava et al., 2016).
  • Molecular Structure and Intermolecular Interactions

    • Studies on similar benzamide derivatives have provided insights into their molecular structure, intermolecular interactions, and implications in crystal packing and geometry (Karabulut et al., 2014).
  • Anticancer Agent Development

    • Related compounds have been explored for their potential as anticancer agents, particularly as inhibitors of kinesin spindle protein, showing promise for cancer treatment (Theoclitou et al., 2011).
  • Cell Death Induction in Cancer Cells

    • Thiazolides, including similar benzamide derivatives, have demonstrated the ability to induce cell death in colon carcinoma cell lines, offering potential therapeutic applications in cancer treatment (Brockmann et al., 2014).
  • Anticonvulsant Properties

    • Thiadiazole derivatives have shown promising results as anticonvulsants, indicating potential applications in the treatment of seizure disorders (Sych et al., 2018).
  • Synthesis and Biological Activities

    • Synthesis of novel benzofuran derivatives starting from naturally occurring visnagin, including those structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl), has led to the discovery of compounds with significant anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzothiazole derivatives are known to inhibit topoisomerase I, an enzyme involved in DNA replication .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could involve exploring its potential applications. For instance, benzothiazole derivatives have been studied for their potential as anticancer , anti-inflammatory , and antibacterial agents .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-22-11-6-5-10(9-14(11)25-4)17(21)20-18-19-15-12(23-2)7-8-13(24-3)16(15)26-18/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNUXYSSCKCSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.